molecular formula C9H6N2O3 B3317927 1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one CAS No. 98216-14-9

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Cat. No. B3317927
CAS RN: 98216-14-9
M. Wt: 190.16 g/mol
InChI Key: DRKHZCJPUDKPRA-UHFFFAOYSA-N
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Description

“1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” is a quinoline compound that has antibacterial properties . It is also known as Oxolinic acid . It is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .


Synthesis Analysis

The synthesis of “1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” involves the use of [1,3]dioxolo[4,5‐c]quinoline‐4‐carbaldehyde (DQC) as the common intermediate . DQC is synthesized on a large scale from anthranilic acid and chloroacetone as the starting materials, with the rearrangement of acetonyl‐anthranilate as the key step .


Molecular Structure Analysis

The molecular formula of “1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” is C13H11NO5 . It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Chemical Reactions Analysis

The preparation of diversely substituted and functionalized [1,3]dioxolo[4,5‐c]quinolines involves the use of [1,3]dioxolo[4,5‐c]quinoline‐4‐carbaldehyde (DQC) as the common intermediate . The method allows for the simple preparation of [1,3]dioxolo[4,5‐c]quinolines with various C2 substituents on the quinoline scaffold .

Mechanism of Action

“1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” is an inhibitor of DNA gyrases, including DNA topoisomerases . It has been reported that it binds to DNA polynucleotides .

Safety and Hazards

“1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” is for laboratory use only and not for drug, household or other uses .

Future Directions

The synthetic route of “1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one” has been successfully applied to the preparation of 3‐hydroxyquinoline‐4 (1H)‐ones . The target compounds were tested against representative Gram‐positive/negative bacteria, and two derivatives exhibited submicromolar minimum inhibitory concentrations against Micrococcus luteus . This suggests potential future directions in the development of new antibacterial compounds.

properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-10-3-5-1-7-8(14-4-13-7)2-6(5)11-9/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHZCJPUDKPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-g]quinazolin-6(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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